molecular formula C5H5NO4 B8821675 2-(3-Hydroxyisoxazol-5-yl)acetic acid CAS No. 54489-27-9

2-(3-Hydroxyisoxazol-5-yl)acetic acid

Cat. No.: B8821675
CAS No.: 54489-27-9
M. Wt: 143.10 g/mol
InChI Key: WPMUQANSUHHDJD-UHFFFAOYSA-N
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Description

2-(3-Hydroxyisoxazol-5-yl)acetic acid, commonly known as ibotenic acid (IBO), is a heterocyclic organic compound with the IUPAC name (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid (CAS: 2552-55-8). It is a secondary metabolite isolated from the mushroom Amanita muscaria and related species . Structurally, it features an isoxazole ring substituted with a hydroxyl group at position 3 and an acetic acid moiety at position 3. Its molecular formula is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .

Ibotenic acid is a potent neurotoxin that acts as a non-selective glutamate receptor agonist, mimicking the action of the excitatory neurotransmitter L-glutamic acid. This activity arises from its conformational restriction, enabling it to bind to ionotropic glutamate receptors (e.g., NMDA, AMPA, and kainate receptors), leading to neuronal overexcitation and altered membrane potentials .

Properties

CAS No.

54489-27-9

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-(3-oxo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9)

InChI Key

WPMUQANSUHHDJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali. This method, historically the first for producing isoxazoles, remains one of the most frequently used approaches . Another method involves the cyclisation of N,O-diBoc-protected β-keto hydroxamic acids mediated by hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Hydroxyisoxazol-5-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyisoxazol-5-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Source/Application
Ibotenic acid C₅H₆N₂O₄ 158.11 3-hydroxyisoxazol-5-yl Glutamate receptor agonist Water-soluble Amanita mushrooms
Muscimol C₄H₆N₂O₂ 114.10 3-oxo-1,2-oxazol-5-yl GABAₐ receptor agonist Water-soluble Amanita mushrooms
2-(3-Methylisoxazol-5-yl)acetic acid C₆H₇NO₃ 141.13 3-methylisoxazol-5-yl Synthetic intermediate Limited aqueous solubility Chemical synthesis
2-(3-Methoxyisoxazol-5-yl)acetic acid C₆H₇NO₄ 173.12 3-methoxyisoxazol-5-yl Not reported (research compound) Not characterized Research use
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate C₅H₈N₂O₅ 176.13 3-oxo-2,3-dihydroisoxazol-5-yl Acute oral/dermal toxicity (Category 3) Not specified Laboratory chemical

Functional and Pharmacological Differences

Ibotenic Acid vs. Muscimol :

  • Mechanism : Ibotenic acid activates glutamate receptors , while muscimol (a decarboxylated derivative of IBO) acts as a GABAₐ receptor agonist , inducing inhibitory neurotransmission .
  • Neuroactivity : Ibotenic acid causes excitotoxicity, whereas muscimol induces sedation and hallucinations .

Substituent Effects: 3-Hydroxy (IBO): Enhances water solubility and receptor binding affinity due to hydrogen bonding . 3-Methyl: Reduces polarity, making 2-(3-methylisoxazol-5-yl)acetic acid more lipophilic and suitable for organic synthesis .

Toxicity Profile :

  • The 3-oxo-dihydro derivative exhibits acute toxicity (oral, dermal, and inhalation; Category 3), requiring stringent safety protocols . In contrast, ibotenic acid’s neurotoxicity is specific to glutamate receptor overactivation .

Key Research Findings

  • Bioactivity : Ibotenic acid’s glutamate agonism is exploited in neuroscience to model neurodegenerative diseases .
  • Structural Modifications : Saturation of the isoxazole ring (e.g., 3-oxo-2,3-dihydro derivatives) reduces excitotoxicity but introduces new hazards .

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